2-Ethoxy-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Ethoxy-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic ester group, which makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-ethoxy-5-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethoxy-5-fluoro-3-boronic acid.
Reduction: 2-Ethoxy-5-fluoroaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-donating and electron-withdrawing groups present on the aromatic ring, which influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Ethoxy-5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both ethoxy and fluoro substituents on the aromatic ring. These groups enhance the compound’s reactivity and provide additional functionalization options, making it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-ethoxy-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO3/c1-6-18-12-10(7-9(16)8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLNIIMPJABTIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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